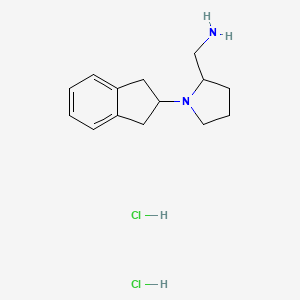
(1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamin-Dihydrochlorid
Übersicht
Beschreibung
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 and a molecular weight of 289.2 g/mol . This compound is of interest due to its unique structure, which combines an indene moiety with a pyrrolidine ring, making it a potential candidate for various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may also interact with various receptors, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound may influence a variety of biochemical pathways.
Result of Action
The broad range of biological activities exhibited by indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the indene moiety. One common method involves the use of N-substituted piperidines, which undergo a cascade reaction to form pyrrolidin-2-ones . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.
Indene derivatives: These compounds share the indene moiety and may exhibit similar reactivity.
Uniqueness
What sets (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride apart is the combination of the indene and pyrrolidine structures, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-10-13-6-3-7-16(13)14-8-11-4-1-2-5-12(11)9-14;;/h1-2,4-5,13-14H,3,6-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLEAFPSCDXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC3=CC=CC=C3C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)
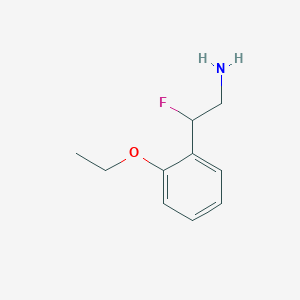

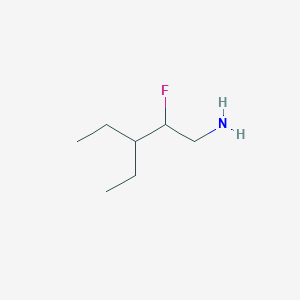
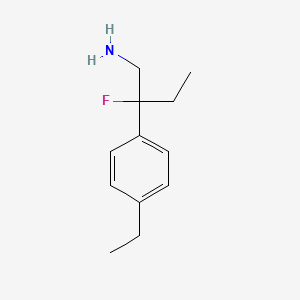
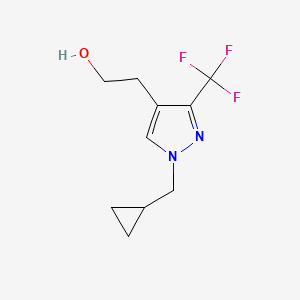

![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)
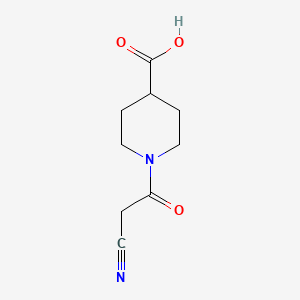
![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)

![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
